molecular formula C13H9BrN2O B2664603 3-Bromo-5H-dibenzo[b,e][1,4]diazepin-11(10H)-one CAS No. 755026-53-0

3-Bromo-5H-dibenzo[b,e][1,4]diazepin-11(10H)-one

Cat. No.: B2664603
CAS No.: 755026-53-0
M. Wt: 289.132
InChI Key: MQKNIAACUFZSAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5H-dibenzo[b,e][1,4]diazepin-11(10H)-one (CAS 755026-53-0) is a brominated derivative of the privileged dibenzodiazepinone scaffold. This heterocyclic compound serves as a versatile synthetic intermediate in medicinal chemistry and drug discovery research. The dibenzodiazepinone core is recognized for its diverse biological activities, and this bromo-substituted analog is particularly valuable for further functionalization via metal-catalyzed cross-coupling reactions, enabling the exploration of structure-activity relationships. Researchers utilize this compound as a key building block for the synthesis of novel derivatives with potential pharmacological properties. The dibenzodiazepine scaffold is found in compounds investigated for a range of biological activities, including as potent and selective checkpoint kinase 1 (Chk1) inhibitors for oncology research , and for potential effects on the central nervous system (CNS) . Furthermore, novel dibenzodiazepine derivatives are being explored in other therapeutic areas, such as antimalarial agents . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use. It is the responsibility of the researcher to ensure safe handling and comply with all applicable local and national regulations.

Properties

IUPAC Name

9-bromo-5,11-dihydrobenzo[b][1,4]benzodiazepin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN2O/c14-8-5-6-9-12(7-8)15-10-3-1-2-4-11(10)16-13(9)17/h1-7,15H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQKNIAACUFZSAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC3=C(C=CC(=C3)Br)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5H-dibenzo[b,e][1,4]diazepin-11(10H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromoaniline and 2-nitrobenzoyl chloride.

    Formation of Intermediate: The initial step involves the reaction of 2-bromoaniline with 2-nitrobenzoyl chloride in the presence of a base, such as triethylamine, to form an intermediate.

    Cyclization: The intermediate undergoes cyclization under acidic conditions to form the dibenzo[b,e][1,4]diazepine core structure.

    Bromination: The final step involves the bromination of the dibenzo[b,e][1,4]diazepine core at the 3-position using a brominating agent, such as N-bromosuccinimide (NBS), to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5H-dibenzo[b,e][1,4]diazepin-11(10H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 3-position can be substituted with other functional groups using nucleophilic substitution reactions.

    Reduction Reactions: The ketone group at the 11-position can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in solvents such as ethanol or tetrahydrofuran (THF) are employed.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions are used.

Major Products Formed

    Substitution: Substituted dibenzo[b,e][1,4]diazepin-11(10H)-one derivatives.

    Reduction: 3-Bromo-5H-dibenzo[b,e][1,4]diazepin-11(10H)-ol.

    Oxidation: Oxidized derivatives such as this compound oxides.

Scientific Research Applications

3-Bromo-5H-dibenzo[b,e][1,4]diazepin-11(10H)-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is conducted to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancers.

    Industry: It is used in the development of new materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.

Mechanism of Action

The mechanism of action of 3-Bromo-5H-dibenzo[b,e][1,4]diazepin-11(10H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Receptors: It can bind to specific receptors in the body, modulating their activity and leading to various physiological responses.

    Inhibition of Enzymes: The compound may inhibit the activity of certain enzymes, affecting metabolic pathways and cellular processes.

    Induction of Apoptosis: It can induce programmed cell death (apoptosis) in cancer cells, contributing to its potential anticancer properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

The dibenzodiazepinone scaffold serves as a core structure for numerous pharmacologically active compounds. Below, we compare 3-bromo-5H-dibenzo[b,e][1,4]diazepin-11(10H)-one with structurally related derivatives, focusing on substituent effects, synthetic routes, physicochemical properties, and bioactivity.

Structural and Substituent Comparisons

Compound Substituents Key Structural Features
This compound Br at C3 Bromine enhances electrophilicity; may hinder π-stacking due to steric bulk.
5H-Dibenzo[b,e][1,4]diazepin-11(10H)-one (Clozapine Impurity 12) No substituents Parent scaffold; minimal steric hindrance, used as a reference standard.
8-Chloro-5H-dibenzo[b,e][1,4]diazepin-11(10H)-one Cl at C8 Chlorine at C8 improves metabolic stability; critical in clozapine synthesis.
8-(Trifluoromethyl)-5H-dibenzo[b,e][1,4]diazepin-11(10H)-one CF₃ at C8 Electron-withdrawing CF₃ group enhances binding affinity in CNS targets.
5-Allyl-7-methoxy-5H-dibenzo[b,e][1,4]diazepin-11(10H)-one Allyl at N5, OCH₃ at C7 Methoxy and allyl groups increase lipophilicity and modulate receptor selectivity.

Physicochemical Properties

Property 3-Bromo Derivative Clozapine Impurity 12 8-Chloro Derivative 8-Trifluoromethyl Derivative
Molecular Weight (g/mol) 297.13 210.24 244.66 277.25
Melting Point (°C) Not reported 232–233 (Lit.) 231.2–232.8 205.1–207.0
LogP (Predicted) ~2.8 ~1.9 ~2.5 ~3.1
Solubility Low in water Low in water Low in water Low in water

Notes:

  • Bromine’s higher atomic weight and polarizability increase molecular weight and LogP compared to non-halogenated analogs.
  • Chlorine and trifluoromethyl groups enhance metabolic stability but reduce aqueous solubility.

Key Research Findings

  • Substituent Position Matters : Bromine at C3 (vs. C8 in clozapine derivatives) reduces bioactivity, highlighting the importance of substitution patterns.
  • Synthetic Flexibility : Transition-metal-free methods enable efficient synthesis of trifluoromethyl and allyl derivatives.
  • Structural-Activity Relationship (SAR) : Electron-withdrawing groups (Cl, CF₃) improve metabolic stability, while bulky groups (Br, allyl) modulate receptor selectivity.

Biological Activity

3-Bromo-5H-dibenzo[b,e][1,4]diazepin-11(10H)-one is a synthetic compound belonging to the dibenzo[b,e][1,4]diazepine class, characterized by a bromine atom at the 3-position and a ketone group at the 11-position. This compound has garnered attention for its diverse biological activities, particularly in the fields of cancer research and neuropharmacology.

  • Molecular Formula : C13H9BrN2O
  • Molecular Weight : 289.13 g/mol
  • CAS Number : 755026-53-0

Synthesis

The synthesis of this compound typically involves:

  • Formation of Intermediate : Reaction of 2-bromoaniline with 2-nitrobenzoyl chloride.
  • Cyclization : Under acidic conditions to form the dibenzo[b,e][1,4]diazepine core.
  • Bromination : Using N-bromosuccinimide (NBS) to introduce the bromine atom at the 3-position.

Anticancer Properties

Research has shown that derivatives of dibenzo[b,e][1,4]diazepin-11(10H)-one exhibit significant anticancer activity. A study evaluating various structural derivatives found that certain compounds demonstrated potent anti-proliferative effects against multiple human cancer cell lines, with IC50 values ranging from 0.71 to 7.29 μM . Specifically, compound 9a was noted for its ability to induce apoptosis in lung (A549) and breast (MDAMB-231) cancer cells by arresting the cell cycle in the G2/M phase and increasing levels of reactive oxygen species (ROS) .

CompoundIC50 (μM)Cell Lines TestedMechanism of Action
9a0.71 - 7.29A549, MDAMB-231Induces apoptosis, cell cycle arrest

The biological activity of this compound may involve:

  • Receptor Binding : Interaction with specific receptors that modulate cellular responses.
  • Enzyme Inhibition : Potential inhibition of enzymes involved in metabolic pathways.
  • Induction of Apoptosis : Triggering programmed cell death in cancerous cells through mitochondrial membrane potential disruption and ROS generation .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with other derivatives such as:

  • 5H-Dibenzo[b,e][1,4]diazepin-11(10H)-one : Lacks bromination; potentially different reactivity and biological activity.
  • 3-Chloro and 3-Iodo Derivatives : Variations in halogen substitution may influence pharmacological profiles and efficacy against cancer cells.

Q & A

Q. Advanced

  • Bioassay design : Dose-response assays against Giardia duodenalis (e.g., BRIS/91/HEPU/1279 strain) in vitro, with IC50_{50} determination via ATP-based viability assays .
  • SAR insights :
    • Substitution patterns : 8-Amidated analogs (e.g., compound 13 in ) showed no activity (IC50_{50} >10 µM), while brominated derivatives may enhance membrane permeability.
    • Steric effects : Bulky substituents at the 3-position (e.g., bromo) can hinder target binding, requiring optimization of substituent size and polarity .

What analytical workflows ensure purity and structural fidelity of dibenzo-diazepinone derivatives?

Q. Basic

  • Chromatography : LCMS for real-time monitoring of reaction progress and purity assessment (>95% purity threshold) .
  • Spectroscopic validation :
    • 1H^1 \text{H}-NMR integration ratios to confirm stoichiometry.
    • HRMS for exact mass verification (e.g., C14_{14}H12_{12}N2_2O requires [M+H]+^+ = 225.1022) .
  • Thermal analysis : Melting point consistency with literature values (e.g., 219–222°C for fluorinated analogs) .

How are unexpected byproducts during lactamization steps mitigated?

Q. Advanced

  • Reaction optimization : Adjust acid catalyst (e.g., HCl vs. TFA) and temperature to favor cyclization over decomposition.
  • Byproduct identification : Use preparative TLC or HPLC to isolate impurities, followed by 13C^{13} \text{C}-NMR to identify open-chain intermediates or dimerization products .
  • In situ monitoring : ReactIR or 1H^1 \text{H}-NMR kinetics to track lactam formation and adjust reaction termination points .

What computational tools support the design of dibenzo-diazepinone analogs with improved pharmacokinetic properties?

Q. Advanced

  • Docking studies : Molecular modeling against target proteins (e.g., Giardia enzymes) to predict binding affinities.
  • ADMET prediction : Tools like SwissADME assess logP, solubility, and metabolic stability. For example, bromine substitution may increase lipophilicity, requiring balancing with polar groups .
  • DFT calculations : Evaluate electronic effects of substituents on reactivity and stability .

How are synthetic routes scaled while maintaining yield and purity?

Q. Advanced

  • Catalyst screening : Transition-metal-free conditions (e.g., ) reduce cost and purification complexity at scale.
  • Flow chemistry : Continuous processing improves heat and mass transfer for exothermic steps like nitro reduction .
  • Green chemistry principles : Solvent substitution (e.g., ethanol/ethyl acetate mixtures) aligns with sustainability goals .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.